S-(+)-Manidipine-d4
描述
S-(+)-Manidipine-d4: is a deuterated form of S-(+)-Manidipine, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This compound is of interest in both pharmaceutical research and clinical applications due to its potential for improved efficacy and reduced side effects compared to its non-deuterated counterpart .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Manidipine-d4 involves multiple steps, starting from the appropriate deuterated precursors. The key steps typically include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Cyclization: Formation of the dihydropyridine ring structure, which is a characteristic feature of calcium channel blockers.
Chiral Resolution: Separation of the S-(+)-enantiomer from the racemic mixture to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity of the final product.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization and chromatography to purify the compound
化学反应分析
Types of Reactions: S-(+)-Manidipine-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .
科学研究应用
S-(+)-Manidipine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium effects on chemical reactions.
Biology: Investigated for its effects on calcium channels in cellular models.
Medicine: Explored for its potential in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations with improved stability and efficacy .
作用机制
The mechanism of action of S-(+)-Manidipine-d4 involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:
Vasodilation: Relaxation of blood vessels, resulting in reduced blood pressure.
Decreased Peripheral Resistance: Lowering the resistance against which the heart must pump, thereby reducing the workload on the heart.
Molecular Targets and Pathways: The primary molecular target is the L-type calcium channel, and the pathway involves the modulation of calcium ion influx into the cells, which is crucial for muscle contraction and vascular tone regulation .
相似化合物的比较
S-(+)-Manidipine: The non-deuterated form of the compound.
Amlodipine: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Uniqueness: S-(+)-Manidipine-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to similar compounds. This makes it a valuable compound for further research and development in the field of hypertension treatment .
生物活性
S-(+)-Manidipine-d4 is a deuterated form of manidipine, a calcium channel blocker primarily used for the treatment of hypertension. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Manidipine
Manidipine is classified as a dihydropyridine calcium channel blocker, exhibiting selective inhibition of L- and T-type calcium channels. Its primary mechanism involves blocking voltage-dependent calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. The deuterated version, this compound, serves as an internal standard in quantitative analyses involving manidipine.
The pharmacological effects of manidipine are attributed to its ability to inhibit calcium influx through specific channels:
- L-type Calcium Channels : Manidipine binds to these channels on vascular smooth muscle cells, preventing calcium entry and subsequent contraction. This results in vasodilation and lowered blood pressure.
- T-type Calcium Channels : Unlike many other calcium channel blockers, manidipine also inhibits T-type channels, which are implicated in various physiological processes including cardiac function and smooth muscle contraction .
In Vitro Studies
Research has demonstrated that this compound effectively inhibits intracellular calcium increases induced by endothelin-1 (ET-1) in A7r5 rat vascular smooth muscle cells with an effective dose (ED50) of 1 nM. Additionally, it shows significant inhibition of potassium-induced contractions in isolated dog veins with IC50 values of 2.1 nM for portal veins and 24 nM for femoral veins .
Pharmacokinetics
The pharmacokinetic profile of manidipine includes:
- Absorption : Tmax is approximately 1.5 hours post-administration.
- Protein Binding : High protein binding (99%).
- Metabolism : Extensively metabolized by CYP enzymes with a significant proportion excreted as metabolites (63% feces, 31% urine).
- Half-Life : Dose-dependent half-lives observed at varying dosages (3.94 h at 5 mg to 7.95 h at 20 mg) .
Case Studies
- Hypertensive Patients : A study involving essential hypertensive patients indicated that manidipine significantly reduced plasma TNF-alpha levels (-37.1%) and improved insulin resistance (-21.3%), suggesting additional metabolic benefits beyond blood pressure reduction .
- Comparative Efficacy : In the MARIMBA study, manidipine was compared with amlodipine in non-diabetic patients with metabolic syndrome. Results showed that while both drugs reduced blood pressure and C-reactive protein levels, manidipine uniquely decreased albuminuria and improved insulin sensitivity .
Summary Table of Biological Activity
Parameter | This compound | Comparison |
---|---|---|
L-type Channel IC50 | 2.6 nM | Amlodipine (higher IC50) |
T-type Channel Inhibition | Yes | Not all CCBs |
ED50 for ET-1 Inhibition | 1 nM | - |
Plasma Protein Binding | 99% | - |
Half-Life (20 mg) | ~7.95 h | - |
属性
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1/i21D2,22D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-IXXXVMGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676000 | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217836-12-8 | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。